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molecular formula C13H14N2 B349632 Tacrine CAS No. 321-64-2

Tacrine

Cat. No. B349632
M. Wt: 198.26 g/mol
InChI Key: YLJREFDVOIBQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06036973

Procedure details

Next, 47,600 g of tacrine hydrochloride and 79,800 g of mannitol are sized using a 20 mesh screen. Then, the screened materials are added to a granulator bowl. The bowl is attached to the granulator and the granulation process initiated. Next, the dry powders are air suspended and mixed for 3 minutes. Then, the binder solution is sprayed onto powder to produce granules of tacrine and mannitol granulated with the binder ingredients. The processing conditions are as follows: a total solution spray rate of 900 g/minute, an inlet temperature of 65° C., and a process air flow of 1000 to 2500 m3 /hr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[C:7]([NH2:15])[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[CH:6]=1.Cl.[CH2:17]([OH:28])[C@H:18]([C@H:20]([C@@H:22]([C@@H:24]([CH2:26][OH:27])[OH:25])[OH:23])[OH:21])[OH:19]>>[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[C:7]([NH2:15])[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[CH:6]=1.[CH2:26]([OH:27])[C@H:24]([C@H:22]([C@@H:20]([C@@H:18]([CH2:17][OH:28])[OH:19])[OH:21])[OH:23])[OH:25] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=C(C3=C(N2)CCCC3)N.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, the screened materials are added to a granulator bowl
ADDITION
Type
ADDITION
Details
mixed for 3 minutes
Duration
3 min

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC=2C(C1)=C(C3=C(N2)CCCC3)N
Name
Type
product
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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